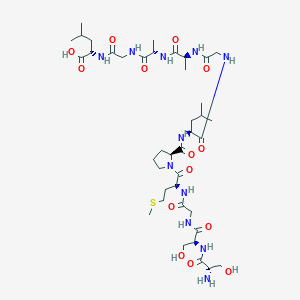
Pep1-AGL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analog of Pep1-TGL, a peptide containing the /'TGL/' motif that corresponds to the C-terminus of the AMPA receptor GluR1 subunit.
Applications De Recherche Scientifique
Inhibition of Plant Peroxidase Activity : Pep1, identified as Protein essential during penetration-1, plays a crucial role in the suppression of plant immune responses by inhibiting plant peroxidases. This inhibition helps fungal pathogens like Ustilago maydis, which causes corn smut, to establish biotrophic interactions with host plants like maize. Pep1 effectively inhibits peroxidase-driven oxidative bursts, thereby suppressing early immune responses of the host plant (Hemetsberger et al., 2012).
Conservation Across Fungal Species : The effector Pep1 is conserved across various smut fungi that infect both dicots and monocots. This conservation suggests that Pep1 plays a fundamental role in the virulence of biotrophic smut fungi and represents a novel strategy for establishing biotrophic interactions (Hemetsberger et al., 2015).
Role in Arabidopsis Defense Responses : In Arabidopsis, PEPR2 is identified as a second receptor for the defense-related Pep peptides, including Pep1. PEPR1 and PEPR2 are required to activate defense responses after Pep treatment. This identifies the significant role of Pep1 in enhancing resistance to pathogens and inducing transcription of defense-related genes in Arabidopsis (Yamaguchi et al., 2010).
Release from Protein Precursors : Pep1 is released from its precursor protein by Ca2+-activated metacaspases upon cell membrane rupture in damaged tissues. This release is crucial for its function as an immune modulator in plant defense against herbivores and pathogens (Hou et al., 2019).
Impact on Disease and Virulence : Misexpression of the opaque-phase-specific gene PEP1 (SAP1) in Candida albicans, which encodes a secreted aspartyl proteinase, has been shown to increase virulence in a mouse model of cutaneous infection. This illustrates the role of PEP1 in phase-specific virulence and pathogenicity (Kvaal et al., 1999).
Regulation of Root Immune Responses in Arabidopsis : Pep1 regulates root immune responses and root growth by affecting reactive oxygen species (ROS) formation in Arabidopsis. This study shows that Pep1-PEPRs signaling pathway is vital in regulating root immune response and growth, demonstrating a crosstalk between Pep1 and ROS signaling (Jing et al., 2020).
Propriétés
Formule moléculaire |
C40H69N11O14S |
|---|---|
Poids moléculaire |
960.11 |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H69N11O14S/c1-20(2)13-26(36(60)43-15-30(54)45-23(6)34(58)46-22(5)33(57)42-16-32(56)48-27(40(64)65)14-21(3)4)49-38(62)29-9-8-11-51(29)39(63)25(10-12-66-7)47-31(55)17-44-37(61)28(19-53)50-35(59)24(41)18-52/h20-29,52-53H,8-19,41H2,1-7H3,(H,42,57)(H,43,60)(H,44,61)(H,45,54)(H,46,58)(H,47,55)(H,48,56)(H,49,62)(H,50,59)(H,64,65)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



